molecular formula C6H9N3O4S B14557026 2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-61-0

2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14557026
CAS No.: 61958-61-0
M. Wt: 219.22 g/mol
InChI Key: LMSHZKVOBJPDBC-UHFFFAOYSA-N
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Description

2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-(methanesulfonyl)ethylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon atoms of the cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can lead to a variety of functionalized triazine derivatives.

Scientific Research Applications

2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methanesulfonyl)ethanol: A related compound with a similar methanesulfonyl group but lacking the triazine ring.

    2-(Methanesulfonyl)ethylamine: Another related compound with a methanesulfonyl group and an amine functionality.

Uniqueness

2-[2-(Methanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both the methanesulfonyl group and the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The triazine ring provides a stable and versatile scaffold, while the methanesulfonyl group offers reactivity and potential for further functionalization.

Properties

CAS No.

61958-61-0

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

2-(2-methylsulfonylethyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C6H9N3O4S/c1-14(12,13)3-2-9-6(11)8-5(10)4-7-9/h4H,2-3H2,1H3,(H,8,10,11)

InChI Key

LMSHZKVOBJPDBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C(=O)NC(=O)C=N1

Origin of Product

United States

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